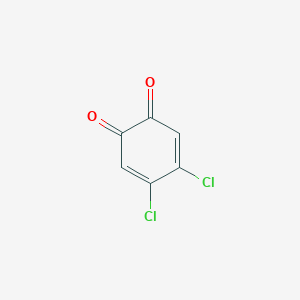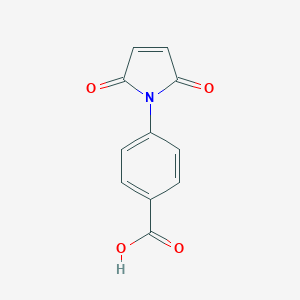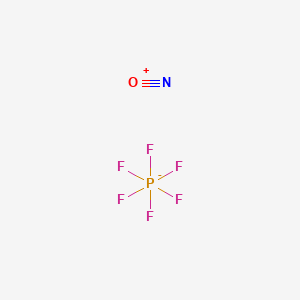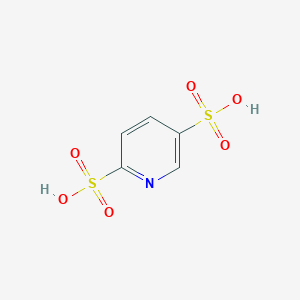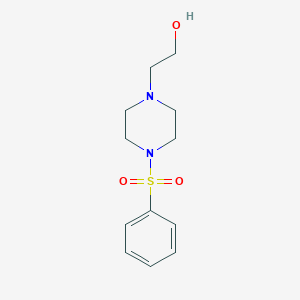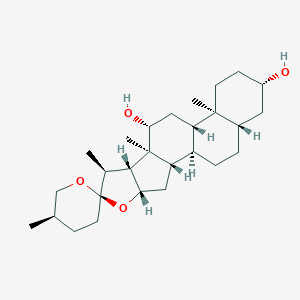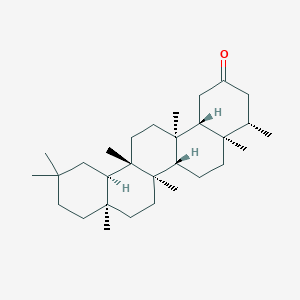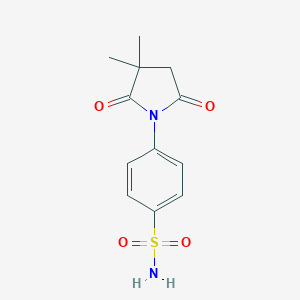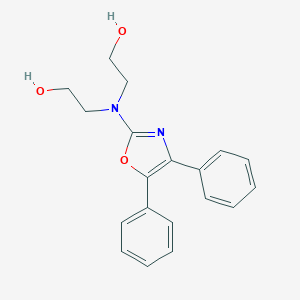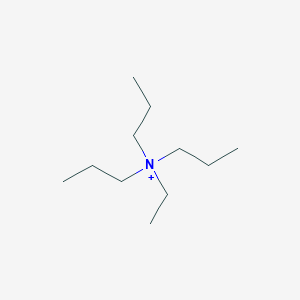![molecular formula C9H6S2 B095806 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene CAS No. 17965-48-9](/img/structure/B95806.png)
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is a heterocyclic compound that consists of a cyclopentane ring fused with two thiophene rings. This compound is known for its unique electronic properties, making it a valuable component in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 1,4-diketones with elemental sulfur or thiourea to form the thiophene rings. Another approach involves the use of palladium-catalyzed cross-coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
化学反应分析
Types of Reactions
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene rings, where halogenation or alkylation can be achieved using reagents like bromine or alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, alkyl halides.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted cyclopentadithiophene compounds .
科学研究应用
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene has a wide range of applications in scientific research:
Biology: Investigated for its potential use in bioelectronics and biosensors due to its electronic properties.
Medicine: Explored for drug delivery systems and as a component in diagnostic devices.
Industry: Utilized in the production of OLEDs, OFETs, and OPVs for its excellent charge transport properties.
作用机制
The mechanism by which 4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene exerts its effects is primarily through its electronic properties. The compound interacts with molecular targets and pathways involved in charge transport and light emission. Its conjugated structure allows for efficient electron and hole transport, making it an ideal material for use in electronic devices .
相似化合物的比较
Similar Compounds
Cyclopentadithiophene derivatives: These compounds have similar structures but may have different substituents that alter their electronic properties.
Thiophene-based compounds: These include compounds like polythiophene and bithiophene, which share the thiophene ring structure but differ in their overall molecular architecture.
Uniqueness
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene is unique due to its fused ring structure, which provides enhanced stability and electronic properties compared to other thiophene-based compounds. This makes it particularly valuable in applications requiring high-performance materials .
属性
CAS 编号 |
17965-48-9 |
|---|---|
分子式 |
C9H6S2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
4,10-dithiatricyclo[6.3.0.02,6]undeca-1(11),2,5,8-tetraene |
InChI |
InChI=1S/C9H6S2/c1-6-2-10-4-8(6)9-5-11-3-7(1)9/h2-5H,1H2 |
InChI 键 |
HHSONWXYOAPAQZ-UHFFFAOYSA-N |
SMILES |
C1C2=CSC=C2C3=CSC=C31 |
规范 SMILES |
C1C2=CSC=C2C3=CSC=C31 |
同义词 |
7H-Cyclopenta[1,2-c:3,4-c']dithiophene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


